1,2-Dilauroyl-sn-glycerol
Overview
Description
1,2-Dilauroyl-sn-glycerol is a type of diacylglycerol (DAG) involved in phospholipid metabolism . It is a substrate of diacylglycerol kinase . It is also a polymerization initiator used in the synthesis of ®-3-((2-bromo-2-methylpropanoyl)oxy)propane-1,2-diyl didodecanoate (BMPD) .
Synthesis Analysis
1,2-Dilauroyl-sn-glycerol is a polymerization initiator used in the synthesis of ®-3-((2-bromo-2-methylpropanoyl)oxy)propane-1,2-diyl didodecanoate (BMPD) . During the biosynthesis of sphingomyelin, 1,2-sn-diacylglycerols are produced from phosphatidylcholine by an exchange reaction with ceramide catalysed by the sphingomyelin synthases SMS1 and SMS2 in the trans-Golgi and plasma membrane .Molecular Structure Analysis
The molecular structure of 1,2-Dilauroyl-sn-glycerol has been determined in commonly accepted biologically relevant fluid phase .Chemical Reactions Analysis
1,2-Dilauroyl-sn-glycerol is a prime regulator of biological functions, especially in platelets . It activates protein kinase C . It is also involved in the transbilayer movement of diacylglycerols in phospholipid bilayers .Physical And Chemical Properties Analysis
1,2-Dilauroyl-sn-glycerol has a molecular weight of 456.70 . It has an optical activity of [α]20/D −3.5±1°, c = 3% in chloroform . Its melting point is approximately 47 °C .Scientific Research Applications
Interaction with Phospholipid Bilayers
1,2-Dilauroyl-sn-glycerol (1,2-DLG) demonstrates significant interactions with egg phosphatidylcholine (PC) bilayers. Using NMR spectroscopy, it was found that 1,2-DLG forms bilayers with PC without phase separation. The study revealed that the carbonyl groups of 1,2-DLG are proximal to the aqueous interface, suggesting a specific orientation along the bilayer normal. This orientation is crucial for understanding the molecular arrangement in cell membranes and could have implications for drug delivery systems and membrane protein functions (Hamilton et al., 1991).
Molecular Recognition of Nucleic Acids
Research has shown that 1,2-dilauroyl-sn-glycero-3-phosphatidyladenosine nucleolipid surface complexes with poly(amidoamine) dendrimers can selectively bind DNA, including oligonucleotides. This molecular recognition capability is significant for biomedical and bioanalytic devices, as well as drug delivery systems based on nucleic acids (Arteta et al., 2014).
Structural Properties in Membrane Lipids
The crystal structure of 2,3-dilauroyl-D-glycerol, closely related to 1,2-dilauroyl-sn-glycerol, helps in understanding the molecular packing of membrane lipids. The structure reveals a bilayer arrangement, with hydrocarbon chains aligned parallel, significant for comprehending the behavior of lipids in biological membranes (Pascher et al., 1981).
Molecular Dynamics in Lipid Systems
Molecular dynamics simulations of 1,2-dilauroyl-sn-glycerol (DLG) systems have been performed to study its behavior in lipid phases and at the aqueous interface. These simulations are crucial for understanding the molecular behavior of DLG in different environments, which is valuable for designing lipid-based drug delivery systems and understanding lipid interactions in biological membranes (Vanbuuren et al., 1995).
Future Directions
1,2-Dilauroyl-sn-glycerol is a saturated diacylglycerol and may play a role in second messenger signal transduction . It is used in in silico studies of model membranes . Under specific experimental conditions, they exhibit similar phase transition properties as zwitterionic phosphatidylcholines . It is also used in lipid-based particle drug delivery studies .
properties
IUPAC Name |
[(2S)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOAWVKVDAJOI-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344179 | |
Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(12:0/12:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0093027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dilauroyl-sn-glycerol | |
CAS RN |
60562-15-4 | |
Record name | Dodecanoic acid, (1S)-1-(hydroxymethyl)-1,2-ethanediyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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